

A Comprehensive Technical Guide to the Chemical Structure of Desertomycin A

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Compound of Interest

Compound Name: *Desertomycin A*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Desertomycin A is a macrolide natural product belonging to the marginolactone family of aminopolyol polyketides.[1][2] First reported in 1958 from *Streptomyces flavofungini*, it is the principal component of the **desertomycin** antibiotic complex.[3] As a 42-membered macrocyclic lactone, **Desertomycin A** exhibits a broad spectrum of biological activity, including effects against Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[4] More recent investigations have highlighted its potent activity against clinically relevant pathogens such as *Mycobacterium tuberculosis*. [5] This document provides an in-depth overview of the chemical structure of **Desertomycin A**, supported by quantitative data and a summary of the experimental methodologies employed for its characterization.

Chemical Structure and Physicochemical Properties

The definitive structure of **Desertomycin A** was established through extensive spectroscopic analysis, primarily utilizing modern two-dimensional nuclear magnetic resonance (NMR) techniques and mass spectrometry.[6] The molecule consists of a large 42-membered lactone ring, extensively decorated with hydroxyl and methyl groups, and features a glycosidically linked α -D-mannopyranose unit and an amino side chain.[2][7]

The systematic (IUPAC) name for **Desertomycin A** is 42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-

[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclotetraconta-3,13,17,21,39-pentaen-2-one.[8]

Data Presentation: Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic properties of **Desertomycin A** are summarized below for clear reference and comparison.

Table 1: Physicochemical Properties of **Desertomycin A**

Property	Value	Reference(s)
Molecular Formula	C ₆₁ H ₁₀₉ NO ₂₁	[3][4][8]
Molecular Weight	1192.5 g/mol	[4][8]
Monoisotopic Mass	1191.74920949 Da	[8]
Appearance	White amorphous solid	[3][4]
Source	Streptomyces flavofungini, Streptomyces sp.	[3][9][4]
Solubility	Soluble in methanol, ethanol, DMSO, DMF; limited water solubility.	[4]
Synonyms	Antibiotic U 64767, Antibiotic 1012-A	[4]

Table 2: Key Spectroscopic Data for **Desertomycin A** Structure Elucidation

Technique	Observations	Reference(s)
HRESI-MS	High-Resolution Electrospray Ionization Mass Spectrometry revealed a quasimolecular ion $[M + H]^+$ at m/z 1192.7584, confirming the molecular formula $C_{61}H_{109}NO_{21}$.	[3]
1H NMR	(Methanol- d_4): Resonances indicated the presence of eight olefinic protons (δH 5.30–6.80), multiple oxymethines (δH 3.40–5.10), fourteen methylenes, seven secondary methyls (δH 0.78–1.11), two tertiary methyls (δH 1.71, 1.85), and one anomeric proton (δH 4.83).	[3]
^{13}C NMR	(DMSO- d_6): Comparison of the ^{13}C NMR data with previously published data was a key step in confirming the identity of the isolated compound as Desertomycin A.	[3]
2D NMR	Detailed analysis of 2D NMR data, including HSQC, COSY, and HMBC experiments, was crucial for establishing the connectivity of the atoms and elucidating the complete planar structure of the macrolide.	[3][6]

Experimental Protocols for Structure Elucidation

The structural characterization of **Desertomycin A** involves a multi-step process beginning with microbial fermentation and concluding with advanced spectroscopic analysis. The generalized protocol is outlined below.

3.1 Fermentation and Isolation

- **Microorganism:** A pure culture of a producing strain, such as *Streptomyces flavofungini*, is used.
- **Fermentation:** The strain is cultivated in a suitable liquid medium (e.g., Starch Casein Broth) under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites.[\[10\]](#)
- **Extraction:** Following fermentation, the culture broth is typically separated from the mycelia. The bioactive compounds are extracted from the filtrate using a water-immiscible organic solvent, such as ethyl acetate.[\[10\]](#)

3.2 Purification

- **Chromatography:** The crude extract is subjected to one or more rounds of chromatography to isolate **Desertomycin A** from other metabolites. This often involves preparative High-Performance Liquid Chromatography (pHPLC).[\[11\]](#) The purification process is guided by bioassays (e.g., anti-M. tb activity) or spectroscopic fingerprinting to track the compound of interest.[\[12\]](#)[\[11\]](#)

3.3 Spectroscopic Analysis for Structure Determination

- **Mass Spectrometry:** High-Resolution Mass Spectrometry (HRMS), typically using an ESI source, is employed to determine the precise mass of the molecular ion.[\[3\]](#) This allows for the unambiguous determination of the molecular formula by calculating the elemental composition that fits the measured mass.
- **NMR Spectroscopy:** A suite of NMR experiments is conducted to piece together the molecular structure.
 - **1D NMR (¹H and ¹³C):** These experiments provide an inventory of the types of protons and carbons present in the molecule (e.g., olefinic, aliphatic, oxygenated).[\[3\]](#)

- 2D NMR (COSY, HSQC, HMBC): These powerful techniques are used to establish connectivity.
 - COSY (Correlation Spectroscopy): Identifies proton-proton (^1H - ^1H) spin-spin coupling, revealing adjacent protons in the carbon skeleton.[7]
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.[3][10]
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different structural fragments and establishing the overall macrocyclic structure.[3][7]

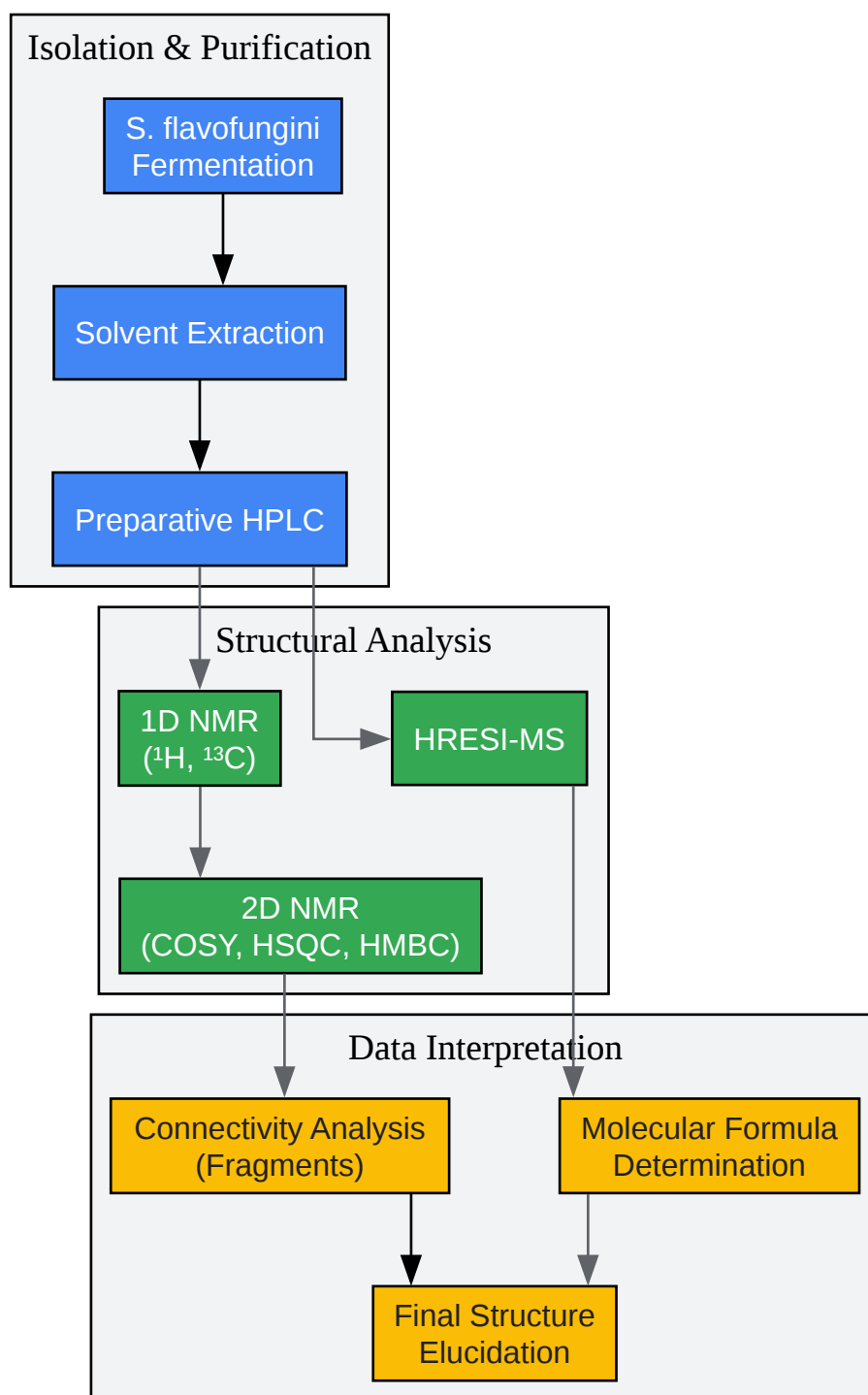
The combined data from these experiments allow for the complete assignment of all proton and carbon signals and the definitive elucidation of the complex chemical structure of

Desertomycin A. [6]

Visualization of Methodologies

The logical flow from isolation to structure confirmation is a critical workflow in natural product chemistry. The following diagram illustrates the key stages in the structure elucidation of

Desertomycin A.



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Caption: Workflow for the isolation and structure elucidation of **Desertomycin A**.

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